molecular formula C21H24N2O2S B2745347 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1351596-60-5

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2745347
CAS RN: 1351596-60-5
M. Wt: 368.5
InChI Key: FSWNFADLQLWLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Human Carbonic Anhydrases Inhibition

Isoquinolinesulfonamides, including derivatives close to the mentioned compound, have been shown to inhibit human carbonic anhydrases (hCAs), with selectivity toward therapeutically relevant isozymes. The structural basis for the interaction between carbonic anhydrase and isoquinoline sulfonamides reveals insights for future selective inhibitor designs for isozymes like the cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).

Inhibition of Protein Kinases

Isoquinoline derivatives have been documented to act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential in modulating various cellular processes. Their ability to inhibit these kinases significantly at low concentrations highlights their potential utility in research involving signal transduction pathways (Hidaka et al., 1984).

Neurological Applications

A synthesized isoquinoline sulfonamide derivative demonstrated potent and selective inhibitory action against cyclic AMP-dependent protein kinase, with implications for neurite outgrowth and protein phosphorylation in neuronal cells. This suggests its utility in neurological research, particularly in understanding the signaling pathways involved in neuronal differentiation and function (Chijiwa et al., 1990).

Synthesis and Structural Analysis

The chemical and structural properties of isoquinoline derivatives, including those similar to the compound , have been explored through synthesis and characterization techniques. This includes the study of their interactions with various biological targets, providing a foundation for the development of novel compounds with potential therapeutic applications (Gelbrich et al., 2011).

Antimicrobial and Antitumor Activities

Isoquinoline derivatives have been evaluated for their antimicrobial and antitumor activities, suggesting their role in the development of new treatments for infectious diseases and cancer. The synthesis, characterization, and biological evaluation of these compounds provide insights into their potential utility as therapeutic agents (Vanparia et al., 2010).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-17-9-10-18(2)21(15-17)26(24,25)22-12-5-6-13-23-14-11-19-7-3-4-8-20(19)16-23/h3-4,7-10,15,22H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNFADLQLWLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide

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